molecular formula C17H19N5O2S B5839696 ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B5839696
M. Wt: 357.4 g/mol
InChI Key: RPLJDVFYJPCEPR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 1 with a 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine moiety and at position 4 with an ethyl carboxylate group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrimidine and pyrazole derivatives, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-3-24-17(23)11-8-19-22(14(11)18)15-13-10-6-4-5-7-12(10)25-16(13)21-9(2)20-15/h8H,3-7,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLJDVFYJPCEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C4=C(CCCC4)SC3=NC(=N2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure which includes a pyrazole ring fused with a benzothieno moiety. The molecular formula is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S with a molecular weight of approximately 337.43 g/mol. The synthesis typically involves multi-step reactions that integrate various chemical precursors to achieve the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds related to ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 10–50 µg/mL, indicating moderate to strong antibacterial properties .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. In vivo studies have shown that compounds similar to ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, one study reported an IC50 value of 0.034 µM for COX-2 inhibition in a related pyrazole derivative . This suggests potential use in treating inflammatory diseases.

Anticancer Properties

Emerging evidence indicates that pyrazole-based compounds may possess anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For instance, some studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of breast and colon cancer cells in vitro .

Case Studies

Case Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory activity of various pyrazole derivatives using a carrageenan-induced paw edema model in rats. Among the tested compounds, ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate exhibited a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of synthesized pyrazoles against clinical isolates. The results showed that ethyl 5-amino derivatives had promising activity against resistant strains of bacteria with MIC values comparable to standard antibiotics .

Data Summary Table

Biological ActivityTest MethodResultsReference
AntimicrobialMIC testing against E. coliMIC: 10–50 µg/mL
Anti-inflammatoryCarrageenan-induced edema modelSignificant edema reduction
AnticancerCell proliferation assaysInduced apoptosis in cancer cells

Scientific Research Applications

Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has the following chemical structure:

  • Molecular Formula : C17H19N5O2S
  • Molecular Weight : 357.437 g/mol
  • CAS Number : 379245-57-5

The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate has been evaluated for its potential to inhibit cancer cell proliferation.

Case Study: In Vitro Testing

In vitro tests demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival signaling.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines.

Case Study: Animal Models

In animal models of inflammation, administration of ethyl 5-amino derivatives resulted in reduced swelling and pain responses. These findings suggest potential therapeutic applications in treating inflammatory diseases such as arthritis.

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it could protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neurodegenerative Disease Models

In models of neurodegenerative diseases like Alzheimer's, ethyl 5-amino derivatives have been shown to improve cognitive function and reduce neuroinflammation.

Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticancerVarious cancer cell linesInduction of apoptosis[Study on Pyrazole Derivatives]
Anti-inflammatoryAnimal modelsReduced swelling and pain[Inflammation Research]
NeuroprotectiveNeurodegenerative modelsImproved cognitive function[Neuroprotection Studies]

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous pyrazole-pyrimidine hybrids synthesized in recent literature.

Structural Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Synthesis Method Highlights Reference
Ethyl 5-amino-1-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate Pyrazole + Benzothieno-pyrimidine - 5-Amino (pyrazole)
- Ethyl carboxylate (C4)
- 2-Methyl (pyrimidine)
Not reported Likely involves cyclocondensation of thiophene precursors with pyrazole intermediates N/A
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile [15a] Pyrazole - Ethoxymethyleneamino (C5)
- 4-Fluorophenyl (C3)
- 4-Nitrophenyl (C1)
194–196 Reflux with triethyl orthoformate and acetic anhydride [1]
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine [16a] Triazolo-pyrimidine - 4-Fluorophenyl (C9)
- 4-Nitrophenyl (C7)
- Phenyl (C2)
>340 Reflux with benzhydrazide in THF [1]
1,5-Dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one [4j] Pyrazolopyrimidine + Tetrazole - Coumarin (C6)
- Tetrazole (C4)
- Thioxo-pyrimidinone
Not reported Multi-step condensation with hydrazide and coumarin derivatives [2]

Key Differences and Implications

Substituent Effects: The 5-amino group in the target compound contrasts with the ethoxymethyleneamino group in 15a . The ethyl carboxylate at C4 distinguishes it from 15a and 15b, which have carbonitrile groups. Carboxylates generally improve aqueous solubility, whereas nitriles are more reactive in cyclization reactions .

Compounds like 4j incorporate coumarin and tetrazole units, which confer fluorescence and chelating properties absent in the target compound .

Synthetic Complexity: The target compound’s synthesis likely requires constructing the benzothieno-pyrimidine ring via cyclocondensation of thiophene derivatives with pyrimidine precursors, a process distinct from the nitrophenyl-focused routes in . In contrast, coumarin-containing derivatives (e.g., 4j) demand multi-step functionalization of pyrimidinones with tetrazoles, highlighting divergent synthetic priorities .

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